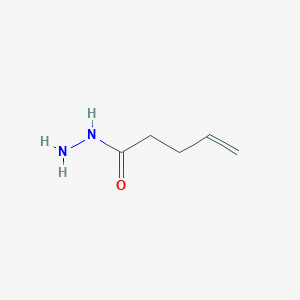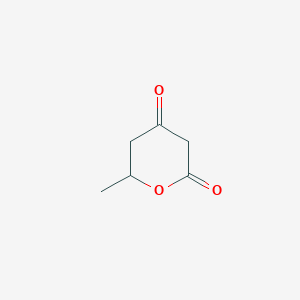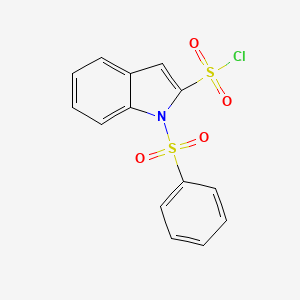
Pent-4-enehydrazide
Vue d'ensemble
Description
Pent-4-enehydrazide is an organic compound with the molecular formula C5H10N2O . It is also known as N’-(pent-4-en-1-ylidene) hydrazine.
Synthesis Analysis
The synthesis of hydrazones, which includes this compound, is achieved by combining suitable aldehydes with four hydrazides . Another method involves coupling benzidine with ethyl cyanoacetate and malononitrile to give azo-hydrazo products, which are then cyclized using hydrazine and phenyl hydrazine .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in the synthesis of hydrazones, quinazolines, and Schiff bases . It can also be used in the creation of bisazo dyes .Applications De Recherche Scientifique
Metabolic Effects in Isolated Rat Heart
A study by Hiltunen et al. (1978) explored the metabolic effects of pent-4-enoate in isolated perfused rat hearts. They found significant alterations in oxygen consumption, glycolytic flux, and fatty acid oxidation, demonstrating pent-4-enoate's impact on cardiac metabolism. This suggests potential applications in studying cardiac energy metabolism and the effects of altered fatty acid utilization (Hiltunen, Jauhonen, Savolainen, & Hassinen, 1978).
Anticancer Properties
Kavitha et al. (2009) investigated the anticancer properties of spirohydantoin compounds, including a derivative of pent-4-enehydrazide, on human leukemic cell lines. Their findings suggest these compounds can induce apoptosis in leukemia cells, potentially offering new avenues for leukemia therapy (Kavitha, Nambiar, Kumar, Choudhary, Muniyappa, Rangappa, & Raghavan, 2009).
Impact on Renal Metabolism
Kleinman and Levin (1975) studied the effects of pent-4-enoic acid on renal metabolism in dogs. Their research indicated significant alterations in free water, bicarbonate, and phosphate excretion, highlighting the compound's role in influencing renal tubular function (Kleinman & Levin, 1975).
Influence on Hepatic Metabolism
Coudé and colleagues (1984) explored the metabolic effects of pent-4-enoate in isolated rat hepatocytes, revealing its impact on gluconeogenesis and the potentiation of these effects by ammonia. This research underscores this compound's relevance in liver metabolism and potential toxicological implications (Coudé, Grimber, Parvy, Rabier, & Bardet, 1984).
Effects on Citrulline Synthesis
Glasgow and Chase (1976) investigated the effect of pent-4-enoate on citrulline synthesis in rat liver mitochondria. Their findings indicate that pent-4-enoate can inhibit citrulline synthesis, affecting mitochondrial energy metabolism and ornithine uptake. This has implications for understanding mitochondrial functions and associated metabolic disorders (Glasgow & Chase, 1976).
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pent-4-enehydrazide is part of the hydrazide-hydrazone group, which is known for its physical, chemical, and biochemical properties . The hydrazide-hydrazone functional group contains the –CO–NH–N CH– moiety, which gives the group its unique properties .
Cellular Effects
Related compounds, such as Pent-4-enoic acid, have been shown to affect circulating insulin levels and cell permeability
Molecular Mechanism
It is known that the hydrazide-hydrazone group can undergo a characteristic E to Z photoisomerization after light irradiation . This process could potentially influence the interaction of this compound with other biomolecules.
Temporal Effects in Laboratory Settings
The stability and degradation of similar compounds have been studied
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models. The use of animal models in pharmaceutical drug development is a well-established practice .
Metabolic Pathways
The hydrazide-hydrazone group, to which this compound belongs, is known to be involved in various biochemical reactions .
Subcellular Localization
Tools like LOCALIZER can predict the subcellular localization of proteins in plant cells
Propriétés
IUPAC Name |
pent-4-enehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4-5(8)7-6/h2H,1,3-4,6H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGZEFTNZHDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510852 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86538-23-0 | |
| Record name | Pent-4-enehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B3057868.png)

![2-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3057871.png)





![Oxirane, [2-(phenylmethoxy)ethyl]-, (2S)-](/img/structure/B3057879.png)
![N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine](/img/structure/B3057882.png)